molecular formula C5H5ClN2O B13143106 2-Chloro-1-(1H-imidazol-1-yl)ethanone

2-Chloro-1-(1H-imidazol-1-yl)ethanone

Cat. No.: B13143106
M. Wt: 144.56 g/mol
InChI Key: KCLCLDYWGGLULS-UHFFFAOYSA-N
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Description

2-Chloro-1-(1H-imidazol-1-yl)ethanone is a chemical compound that features a chloro-substituted ethanone group attached to an imidazole ring Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(1H-imidazol-1-yl)ethanone typically involves the reaction of imidazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Imidazole+Chloroacetyl chlorideThis compound+HCl\text{Imidazole} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} Imidazole+Chloroacetyl chloride→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(1H-imidazol-1-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Condensation Reactions: The imidazole ring can participate in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted imidazole derivatives.

    Oxidation: Formation of 2-chloro-1-(1H-imidazol-1-yl)acetic acid.

    Reduction: Formation of 2-chloro-1-(1H-imidazol-1-yl)ethanol.

Scientific Research Applications

2-Chloro-1-(1H-imidazol-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its imidazole moiety.

    Industrial Applications: It serves as a building block in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1H-imidazol-1-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with receptor proteins, modulating their function.

Comparison with Similar Compounds

    1-(1H-Imidazol-1-yl)ethanone: Lacks the chloro substituent, making it less reactive in nucleophilic substitution reactions.

    2-(1H-Imidazol-1-yl)ethanol: Contains a hydroxyl group instead of a chloro group, leading to different reactivity and applications.

    2-Chloro-1-(1H-pyrrol-1-yl)ethanone: Similar structure but with a pyrrole ring instead of an imidazole ring, resulting in different biological activities.

Uniqueness: 2-Chloro-1-(1H-imidazol-1-yl)ethanone is unique due to the presence of both a chloro substituent and an imidazole ring, which confer distinct reactivity and biological properties

Properties

IUPAC Name

2-chloro-1-imidazol-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-3-5(9)8-2-1-7-4-8/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLCLDYWGGLULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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